![molecular formula C9H7N3O5 B1333058 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 439095-26-8](/img/structure/B1333058.png)

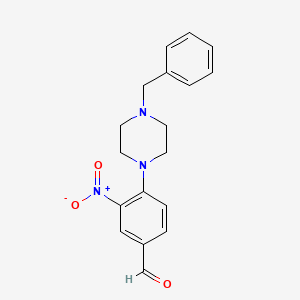

2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Übersicht

Beschreibung

The compound "2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide" is a derivative of the benzoxazolone class, which is known for its biological activity. This particular derivative has not been explicitly detailed in the provided papers, but similar compounds have been studied for their potential as inhibitors of Mycobacterium tuberculosis and for their antibacterial activities .

Synthesis Analysis

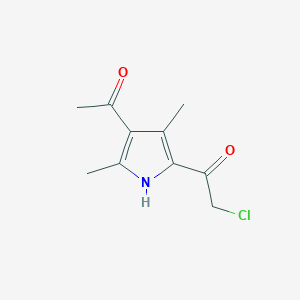

The synthesis of related benzoxazolone derivatives involves various methods. For instance, a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and synthesized for the inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) . Another method reported is the five-component condensation reaction for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides . Additionally, a simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was described, which could serve as a precursor for further substituted benzoxazoles .

Molecular Structure Analysis

The molecular structure of benzoxazolone derivatives is crucial for their biological activity. The crystal structure of a similar molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was determined by X-ray diffraction, and its gas phase structure was obtained by quantum chemical calculations . This analysis helps in understanding the dynamics of the molecule and its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzoxazolone derivatives is influenced by their functional groups. For example, the presence of a nitro group in the 5-position of the benzoxazolone ring can significantly affect the molecule's biological activity, as seen in the synthesis and bioactivity of various N-(2-hydroxyphenyl)acetamides . These functional groups can participate in further chemical reactions, leading to the formation of oligomers or other transformation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolone derivatives, such as solubility, stability, and reactivity, are important for their biological function. The interaction with protein targets and the enhancement of protein stability in complex with these compounds can be confirmed biophysically, as demonstrated with a specific benzoxazolone derivative . The charge density and electron density of these molecules can also be studied to understand their intermolecular interactions and the effect of these interactions on their biological activity .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

- Antioxidant Properties : Research on similar compounds, like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has indicated potential antioxidant activity. These compounds were compared with ascorbic acid for their efficacy in scavenging free radicals (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

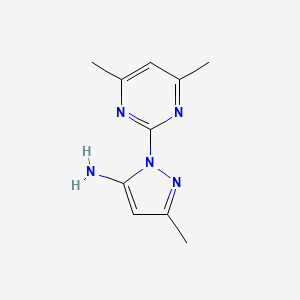

Molecular Studies

- Molecular Docking : A study on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives designed as inhibitors for Mycobacterium tuberculosis demonstrated significant findings. These compounds were evaluated for their inhibitory action and cytotoxicity, highlighting their potential in therapeutic applications (Pedgaonkar et al., 2014).

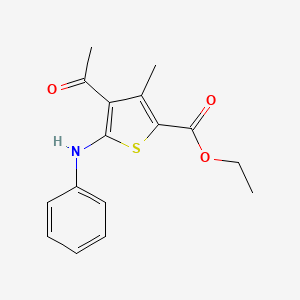

Synthesis and Derivatives

- Novel Derivatives Synthesis : Research focusing on the synthesis of novel compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives revealed their potential as antioxidant and anti-inflammatory compounds (Koppireddi et al., 2013).

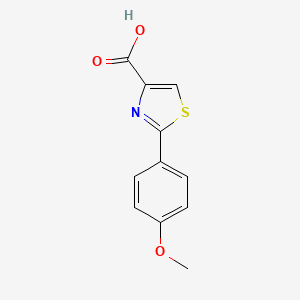

Biological Activities

- Anti-Inflammatory Properties : Various derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory activity. For instance, the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives showed potent antibacterial and antifungal activities (Kumar et al., 2012).

Eigenschaften

IUPAC Name |

2-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXYMIGVSHJOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274519 | |

| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide | |

CAS RN |

439095-26-8 | |

| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 2-(5-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, in the form of [11C]N′-MPB, enable the visualization of TSPO in the brain?

A1: [11C]N′-MPB, a radiolabeled derivative of 2-(5-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, exhibits a high binding affinity for TSPO (Ki = 4.9 nM) []. This strong affinity allows it to bind to TSPO, which is highly expressed in areas of neuroinflammation. The radioactive carbon-11 isotope in [11C]N′-MPB allows for its detection using Positron Emission Tomography (PET). Therefore, the accumulation of [11C]N′-MPB in the brain, as detected by PET, serves as an indirect measure of TSPO concentration and, consequently, neuroinflammation.

Q2: What are the key findings supporting the potential of [11C]N′-MPB as a PET imaging agent for TSPO?

A2: Several key findings from preclinical studies support the potential of [11C]N′-MPB:

- High TSPO Binding Affinity and Lipophilicity: [11C]N′-MPB demonstrates high binding affinity for TSPO and suitable lipophilicity, allowing it to cross the blood-brain barrier effectively [].

- Specific Binding and Biodistribution: Biodistribution studies in mice revealed high radioactivity accumulation in TSPO-rich organs, indicating its selectivity [].

- Metabolic Stability: Metabolite analysis in rats confirmed the high stability of [11C]N′-MPB in vivo, ensuring accurate signal detection [].

- In vivo Validation in Ischemic Stroke Model: In vitro autoradiography and in vivo PET imaging in an ischemic rat model demonstrated increased [11C]N′-MPB uptake in the injured brain hemisphere, correlating with increased TSPO expression during neuroinflammation []. This increased uptake was diminished by a known TSPO ligand, further confirming specific binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)